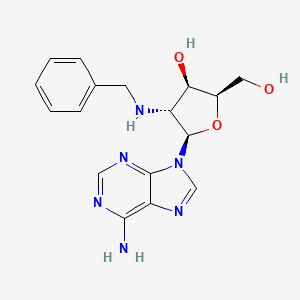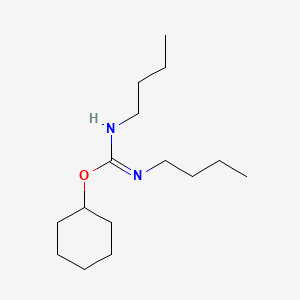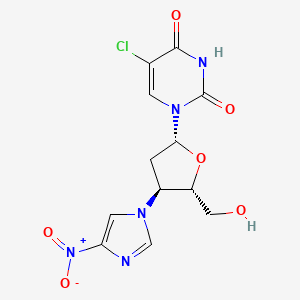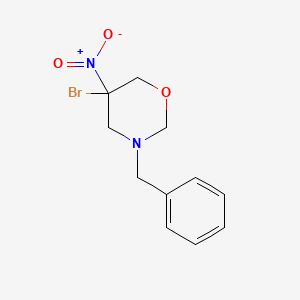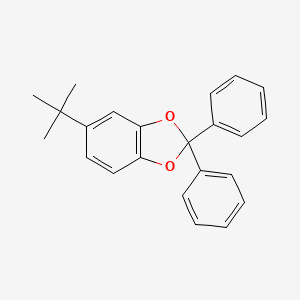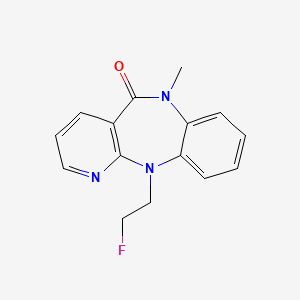![molecular formula C43H49FeNP2 B12801278 Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocene, 1-[®-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)- is an organometallic compound with the molecular formula C43H39FeNP2. This compound is a derivative of ferrocene, which is known for its sandwich structure consisting of two cyclopentadienyl rings sandwiching a central iron atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[®-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)- typically involves the reaction of ferrocene with appropriate phosphine and amine ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ferrocene, 1-[®-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ferrocenium cations.
Reduction: Reduction reactions can convert the ferrocenium cation back to the neutral ferrocene.
Substitution: The compound can participate in substitution reactions where ligands attached to the ferrocene core are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield ferrocenium salts, while substitution reactions can produce a variety of substituted ferrocene derivatives.
Aplicaciones Científicas De Investigación
Ferrocene, 1-[®-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in bioorganometallic chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Ferrocene, 1-[®-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)- exerts its effects involves its ability to coordinate with metal centers and participate in electron transfer reactions. The molecular targets and pathways involved can vary depending on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: The parent compound with a simpler structure.
Bis(diphenylphosphino)ferrocene: A derivative with two diphenylphosphino groups.
Dimethylaminomethylferrocene: A derivative with a dimethylamino group.
Uniqueness
Ferrocene, 1-[®-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)- is unique due to its combination of phosphine and amine ligands, which impart specific electronic and steric properties. This makes it particularly useful in catalysis and coordination chemistry, where these properties can be leveraged to achieve desired reactivity and selectivity.
Propiedades
Fórmula molecular |
C43H49FeNP2 |
|---|---|
Peso molecular |
697.6 g/mol |
Nombre IUPAC |
cyclopentane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/C38H39NP2.C5H10.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h3-16,18-26,28,35,37-38H,17,27,29H2,1-2H3;1-5H2;/t35?,37?,38-;;/m1../s1 |
Clave InChI |
UNEZUZSCHCCRNE-UJGURTASSA-N |
SMILES isomérico |
CN(C)[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCC1.[Fe] |
SMILES canónico |
CN(C)C(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




